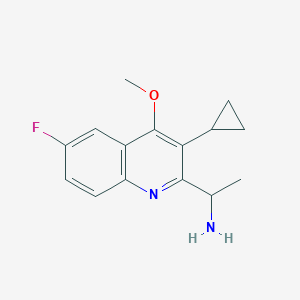
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core substituted with a cyclopropyl group at position 3, a fluorine atom at position 6, and a methoxy group at position 4, along with an ethanamine side chain at position 2. This combination of substituents imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, fluoro, and methoxy groups through various substitution reactions. The final step involves the attachment of the ethanamine side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents.
Aplicaciones Científicas De Investigación
1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but distinct structural features.
Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains due to its unique substituents.
Uniqueness: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine stands out due to its specific combination of substituents, which impart unique chemical and biological properties. Its cyclopropyl group, in particular, contributes to its distinct steric and electronic characteristics, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H17FN2O |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
1-(3-cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C15H17FN2O/c1-8(17)14-13(9-3-4-9)15(19-2)11-7-10(16)5-6-12(11)18-14/h5-9H,3-4,17H2,1-2H3 |
Clave InChI |
HJFXLXRPJGBYQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3CC3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


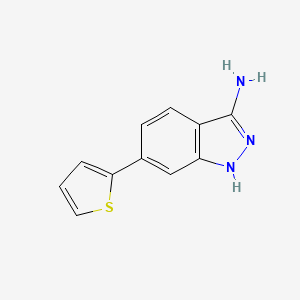


![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
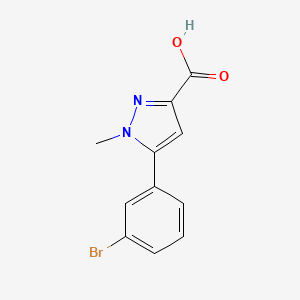
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
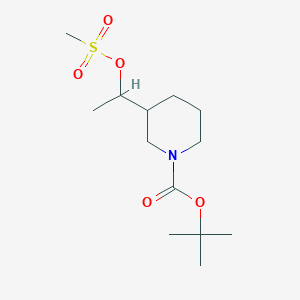


![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
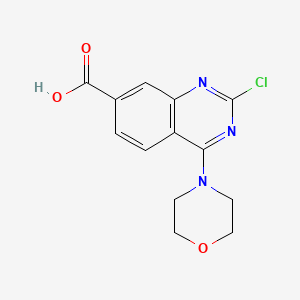

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
